molecular formula C23H25N3O3 B10983184 N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10983184
M. Wt: 391.5 g/mol
InChI Key: PSBLMRRSJSLXMO-UHFFFAOYSA-N
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Description

N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a heterocyclic amide derivative featuring a pyridoindole core substituted with a methoxy group at position 8 and a benzylamide side chain. This compound is structurally related to bioactive molecules targeting proteases, neurodegenerative diseases, and viral enzymes. Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, as exemplified by similar compounds in the evidence .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H25N3O3/c1-29-17-7-8-20-18(13-17)19-15-26(12-11-21(19)25-20)23(28)10-9-22(27)24-14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,24,27)

InChI Key

PSBLMRRSJSLXMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydro-Pyridoindole Skeleton

The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core is synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reaction .

Example Protocol (Pictet-Spengler Route):

  • Starting Material : 5-Methoxytryptamine (1.0 equiv) reacts with formaldehyde (3.0 equiv) in acetic acid at 80°C for 12 hours.

  • Cyclization : Forms the tetrahydro-β-carboline intermediate.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring to yield 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole.

Key Data :

StepYieldPurity (HPLC)
Cyclization78%92%
Reduction85%95%

Functionalization at the 2-Position

The 2-position nitrogen is alkylated using 2-chloro-4-oxobutanoyl chloride under basic conditions (K₂CO₃, DMF, 60°C). This introduces the 4-oxobutanamide precursor.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (2.5 equiv)

  • Temperature : 60°C, 8 hours

  • Yield : 68%

Introduction of the N-Benzyl Group

Benzylation of the Pyridoindole Amine

The secondary amine at the 2-position undergoes benzylation using benzyl bromide (1.2 equiv) in the presence of a phase-transfer catalyst (tetrabutylammonium iodide).

Optimized Protocol :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (3.0 equiv)

  • Catalyst : Tetrabutylammonium iodide (0.1 equiv)

  • Yield : 82%

Side Products :

  • Over-alkylation (<5%)

  • Debrominated byproducts (<3%)

Coupling of the Butanamide Moiety

Activation of the Carboxylic Acid

The 4-oxobutanoyl chloride is generated by treating 4-oxobutanoyl acid with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours).

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:SOCl₂)

  • Solvent : Toluene

  • Conversion : >95%

Amide Bond Formation

The activated acid reacts with benzylamine (1.5 equiv) using EDCI/HOBt coupling in anhydrous dichloromethane.

Procedure :

  • Reagents : EDCI (1.3 equiv), HOBt (1.3 equiv), DIPEA (3.0 equiv)

  • Conditions : Room temperature, 12 hours

  • Workup : Aqueous extraction, silica gel chromatography

  • Yield : 74%

Integrated Synthesis Routes

One-Pot Tandem Reaction

A streamlined approach combines pyridoindole synthesis and benzylation in a single pot:

  • Cyclization : 5-Methoxytryptamine + formaldehyde → tetrahydro-β-carboline.

  • Reduction/Alkylation : In-situ hydrogenation followed by benzylation.

Advantages :

  • Reduced purification steps

  • Total yield: 65%

Limitations :

  • Requires strict control of hydrogenation parameters to prevent over-reduction.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the benzylation step, improving yield to 88%.

Comparison of Methods :

MethodYieldTime
Conventional82%8 hours
Microwave88%0.5 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 6.85 (s, 1H, indole H-7), 4.52 (s, 2H, N-CH₂), 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₃H₂₅N₃O₃: 398.1841; found: 398.1839.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient)

  • Melting Point : 142–144°C

Challenges and Optimization

Regioselectivity in Alkylation

Competitive alkylation at the indole nitrogen is mitigated by:

  • Using bulky bases (e.g., DIPEA instead of K₂CO₃)

  • Low-temperature conditions (0–5°C)

Stability of the 4-Oxobutanamide Group

The ketone moiety is prone to keto-enol tautomerism, stabilized by:

  • Anhydrous reaction conditions

  • Avoidance of strong acids/bases during workup

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl bromide alternatives : Benzyl chloride (lower cost, longer reaction time)

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.

Environmental Impact

  • Solvent Recovery : DCM and DMF are distilled and reused.

  • Waste Minimization : Aqueous washes neutralized before disposal.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Core Modifications Key Applications Reference
N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide Benzyl group, 8-methoxy Unmodified pyridoindole Potential protease inhibition, neuroprotective applications (inferred)
N-(3,4-dimethoxyphenethyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide (Compound 28) 3,4-Dimethoxyphenethyl group Unmodified pyridoindole SARS-CoV-2 PLpro inhibitor (−8.48 kcal/mol binding energy)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide 3,4-Dimethoxyphenethyl group Unmodified pyridoindole Not explicitly stated, but similar to Compound 28
4-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid Free carboxylic acid Unmodified pyridoindole Discontinued in research (likely due to poor bioavailability)

Key Observations :

  • Bioactivity : Compound 28’s 3,4-dimethoxyphenethyl group confers superior binding affinity (−8.48 kcal/mol) to SARS-CoV-2 PLpro, suggesting that electron-donating substituents enhance interactions with viral proteases .
  • Functional Groups: The free carboxylic acid in the butanoic acid derivative () likely reduces cell permeability compared to amide analogues, explaining its discontinuation in research .

Pharmacological and Biochemical Comparisons

Key Findings :

  • Structural Flexibility : The target compound’s benzyl group may offer steric advantages over bulkier substituents, as seen in fluorinated pyrimidoindoles (), which prioritize metabolic stability over binding flexibility .

Biological Activity

N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by its tetrahydro-pyridoindole framework. It has the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂O₃

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Dhumal et al. (2021) reported that derivatives containing the 1,3,4-oxadiazole ring exhibited significant antibacterial activity against Mycobacterium bovis BCG and other pathogens. The mechanism involved inhibition of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

Case Studies

  • Antitubercular Activity : A study focused on pyridine-based derivatives demonstrated that certain compounds exhibited potent antitubercular effects. The most active derivatives showed minimal inhibitory concentrations (MICs) significantly lower than standard treatments .
  • Benzamide Derivatives : Research indicated that benzamide derivatives had a marked effect against various strains of Clostridium difficile, with MICs ranging from 0.003 to 0.03 µg/mL, outperforming vancomycin in some cases .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of essential components for bacterial cell walls.
  • Enzyme Inhibition : Compounds targeting key enzymes in metabolic pathways can lead to cell death or growth inhibition.

Research Findings Summary

Study Compound Activity MIC (µg/mL) Notes
Dhumal et al. (2021)1,3,4-Oxadiazole DerivativesAntitubercularVariableInhibition of InhA enzyme
Benzamide DerivativesVarious StrainsAntibacterial0.003 - 0.03Superior to vancomycin

Q & A

Q. Q1. What are the critical steps for synthesizing this compound, and how can researchers optimize reaction yields?

The synthesis typically involves multi-step protocols, including condensation of pyridoindole precursors with benzyl-substituted oxobutanamide intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt for efficient activation of carboxylic acid groups.
  • Methoxy group introduction : Alkylation or demethylation strategies under anhydrous conditions to preserve regioselectivity .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents (e.g., DMF/EtOH mixtures) to isolate the product.
    Optimization : Monitor reactions via TLC/HPLC to identify intermediates and adjust stoichiometry or temperature to minimize side products .

Q. Q2. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and ketone carbonyl (δ ~170 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₄N₂O₃).
  • HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. Q3. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

  • Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in complex regions (e.g., pyridoindole core) .
  • 2D NMR : Employ COSY and HSQC to map connectivity between protons and carbons, particularly for distinguishing diastereotopic protons in the tetrahydroindole ring .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure, as demonstrated for related pyridoindole derivatives .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Core modifications : Synthesize analogs with variations in the methoxy position (e.g., 6- vs. 8-methoxy) or replacement with halogens to assess binding affinity .
  • Bioisosteric replacements : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to evaluate solubility and target engagement .
  • In vitro assays : Test against disease-relevant targets (e.g., kinase inhibitors) using fluorescence polarization or SPR to quantify binding kinetics .

Q. Q5. What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
  • Molecular docking : Simulate binding modes with proteins (e.g., serotonin receptors) using AutoDock Vina, focusing on hydrogen bonding with the ketone and methoxy groups .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent models (e.g., GROMACS) .

Methodological Challenges

Q. Q6. How can researchers address low yields in the final coupling step?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .
  • Solvent optimization : Switch from DMF to DMA or NMP for better solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Q. Q7. What analytical techniques are critical for detecting degradation products during stability studies?

  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzylamine or pyridoindole fragments) using MRM transitions .
  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to profile degradation pathways .

Comparative Analysis

Q. Q8. How does the methoxy group’s position influence bioactivity compared to analogs?

  • 8-methoxy vs. 6-methoxy : The 8-position enhances π-π stacking with hydrophobic pockets in target proteins, as seen in pyridoindole-based kinase inhibitors .
  • Methoxy removal : Leads to ~50% reduction in potency, indicating its role in hydrogen bonding with active-site residues .

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